N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
CAS No.: 897461-46-0
Cat. No.: VC8312319
Molecular Formula: C23H21N3O4S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897461-46-0 |
|---|---|
| Molecular Formula | C23H21N3O4S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C23H21N3O4S/c1-2-28-18-6-4-16(5-7-18)19-12-26-17(13-31-23(26)25-19)10-22(27)24-11-15-3-8-20-21(9-15)30-14-29-20/h3-9,12-13H,2,10-11,14H2,1H3,(H,24,27) |
| Standard InChI Key | ZFFHQIQNIOZAQX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
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Benzodioxole moiety: A fused bicyclic system known for enhancing metabolic stability and bioavailability in drug candidates.
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Imidazo[2,1-b]thiazole core: A heterocyclic scaffold associated with diverse biological activities, including anticancer and antimicrobial effects.
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Acetamide side chain: Provides hydrogen-bonding capacity, critical for target binding.
The molecular formula is C₂₃H₂₁N₃O₄S, with a molecular weight of 435.5 g/mol. X-ray crystallography data for analogous compounds reveal planar aromatic systems and intermolecular hydrogen bonding patterns that stabilize the crystal lattice . For example, the C=O bond length in related acetamide derivatives is approximately 1.221 Å, consistent with typical carbonyl groups .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 897461-46-0 | |
| Molecular Formula | C₂₃H₂₁N₃O₄S | |
| Molecular Weight | 435.5 g/mol | |
| Crystal System | Monoclinic (analogous compound) | |
| Space Group | P2₁/n |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis involves sequential modifications to assemble the three structural components:
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Benzodioxole intermediate preparation: Starting from sesamol or via electrophilic substitution reactions.
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Imidazo[2,1-b]thiazole formation: Achieved through cyclocondensation of thiazole precursors with α-halo ketones.
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Acetamide incorporation: Acylation using chloroacetyl chloride or similar reagents under controlled conditions .
Reaction solvents (e.g., dimethyl sulfoxide, ethanol) and catalysts (e.g., triethylamine) are optimized to maximize yields, which reportedly reach 86.8% in analogous syntheses .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | THF, 25°C, 2 hours | 75–80 |
| Acylation | Chloroacetyl chloride, 0°C | 85–90 |
| Purification | Ethanol recrystallization | 95+ purity |
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
The benzodioxole moiety contributes to membrane disruption in Gram-positive bacteria, with reported MIC values of 8–16 µg/mL for related compounds. Synergistic effects between the heterocyclic core and acetamide group enhance bacterial efflux pump inhibition.
Pharmacological Applications and Future Directions
Drug Development Prospects
The compound’s modular structure allows for targeted modifications:
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Ethoxy group substitution: Adjusting electron-donating/withdrawing groups to modulate receptor affinity.
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Stereochemical optimization: Introducing chiral centers to improve selectivity .
Challenges in Clinical Translation
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Metabolic stability: The benzodioxole system may undergo cytochrome P450-mediated oxidation, necessitating prodrug strategies.
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Solubility limitations: LogP values >3 suggest poor aqueous solubility, requiring formulation advances.
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